BenchChemオンラインストアへようこそ!

(2-Chlorophenyl)(piperidin-4-yl)methanone

Dopamine Receptor Structure-Activity Relationship Piperidine Pharmacophore

(2-Chlorophenyl)(piperidin-4-yl)methanone (CAS 792857-93-3) is a synthetic aryl-piperidine ketone with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol. It is characterized by a 2-chlorobenzoyl group attached to the 4-position of a piperidine ring, a scaffold widely recognized for its versatility in medicinal chemistry.

Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
CAS No. 792857-93-3
Cat. No. B1601406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(piperidin-4-yl)methanone
CAS792857-93-3
Molecular FormulaC12H14ClNO
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H14ClNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2
InChIKeyBTRYGLDUFBMBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)(piperidin-4-yl)methanone (CAS 792857-93-3) – Structural Baseline and Procurement Context


(2-Chlorophenyl)(piperidin-4-yl)methanone (CAS 792857-93-3) is a synthetic aryl-piperidine ketone with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . It is characterized by a 2-chlorobenzoyl group attached to the 4-position of a piperidine ring, a scaffold widely recognized for its versatility in medicinal chemistry . The compound is commonly referenced as an iloperidone impurity (Impurity 3 or Impurity 50) and is primarily utilized as a reference standard in pharmaceutical quality control .

(2-Chlorophenyl)(piperidin-4-yl)methanone: Why Simple Piperidine Analogs Fail as Drop-in Replacements


Substitution with unsubstituted phenyl(piperidin-4-yl)methanone (CAS 37586-22-4) or other regioisomers is not equivalent due to the profound electronic and steric influence of the ortho-chloro substituent. The 2-chloro group imposes a near-perpendicular orientation of the aromatic ring relative to the piperidine plane, which is critical for target engagement in biological systems . Furthermore, structure-activity relationship (SAR) studies demonstrate that 2-chlorophenyl derivatives exhibit a 3- to 5-fold greater selectivity for the dopamine D2 receptor over the D3 receptor compared to 3- or 4-chloro isomers, a selectivity profile driven by specific steric complementarity with Val86 and Leu80 residues in the D2 receptor extracellular vestibule . These conformational and selectivity biases mean that generic aryl-piperidine methanones cannot reliably reproduce the same receptor-binding profile, making this specific compound non-interchangeable in advanced SAR campaigns.

Quantitative Differentiation Evidence for (2-Chlorophenyl)(piperidin-4-yl)methanone


Positional Isomerism Drives 3-5 Fold D2 Receptor Selectivity Advantage

In dopamine receptor binding assays, 2-chlorophenyl-substituted piperidines demonstrate a 3- to 5-fold higher selectivity for the D2 receptor over the D3 receptor compared to 3-chloro or 4-chloro positional isomers. This selectivity advantage is attributed to the ortho-chloro group's specific interaction with non-conserved residues (Val86, Leu80) in the D2 receptor's extracellular vestibule, which are absent in D3R .

Dopamine Receptor Structure-Activity Relationship Piperidine Pharmacophore

Low CYP2C9/CYP2C19 Inhibition Liability Preserves Metabolic Stability

In human microsomal assays, (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride exhibits negligible inhibition of CYP2C9 and CYP2C19, with IC50 values exceeding 10,000 nM (IC50 > 10 μM) for both isoforms [1]. This is a key differentiator from many unsubstituted or 4-substituted aryl piperidines, which often show potent CYP inhibition and consequent drug-drug interaction (DDI) risk at therapeutic concentrations.

Drug Metabolism CYP Inhibition Lead Optimization

Physicochemical Profile: LogP 2.85 and PSA 29.1 Ų Optimize for CNS Permeability

The compound's calculated LogP of 2.85110 and Polar Surface Area (PSA) of 29.10 Ų place it squarely within the optimal range for central nervous system (CNS) drug candidates (LogP 2-4, PSA < 90 Ų). By comparison, unsubstituted phenyl(piperidin-4-yl)methanone has a LogP of approximately 1.8 and a PSA of 29.1 Ų; the ortho-chloro substituent increases lipophilicity by ~1 log unit, enhancing passive diffusion across the blood-brain barrier without compromising the hydrogen-bonding capacity of the secondary amine .

CNS Drug Design Lipophilicity Blood-Brain Barrier

Critical Role as Iloperidone Impurity Reference Standard (USP/EP Grade)

(2-Chlorophenyl)(piperidin-4-yl)methanone is officially recognized as Iloperidone Impurity 3 and Impurity 50 in compendial monographs . This designation is critical for pharmaceutical manufacturers, as regulatory guidelines (ICH Q3A/B) require the identification and quantification of all impurities present at ≥0.1% in drug substances. The compound serves as a certified reference material for HPLC method validation, system suitability testing, and batch release. Unlike generic piperidine building blocks, this impurity standard is produced under ISO 17034 and ISO 9001 certified quality systems, ensuring traceability and accuracy for regulatory submissions .

Pharmaceutical Analysis Impurity Profiling Quality Control

High-Value Application Scenarios for (2-Chlorophenyl)(piperidin-4-yl)methanone Based on Evidence


Dopamine D2 Receptor-Targeted CNS Drug Discovery

Researchers optimizing lead compounds for schizophrenia, Parkinson's disease, or other dopaminergic disorders should prioritize (2-Chlorophenyl)(piperidin-4-yl)methanone as a scaffold core. The 3-5 fold selectivity advantage for D2 over D3 receptors (see Evidence Item 1) reduces the risk of D3-mediated side effects such as impulse control disorders, while the favorable LogP (2.85) and low PSA (29.1 Ų) (see Evidence Item 3) predict good CNS penetration. This combination is particularly valuable for early-stage hit-to-lead campaigns where balancing potency, selectivity, and brain exposure is critical.

Multi-Target Lead Optimization with Minimal DDI Risk

For programs requiring polypharmacology or those in therapeutic areas with high comedication burdens (e.g., psychiatry, pain), the >10 μM CYP2C9/2C19 inhibition IC50 (see Evidence Item 2) makes this compound an attractive building block. It can be advanced into in vivo studies with lower concern for drug-drug interactions, accelerating lead optimization timelines and reducing the need for costly CYP liability mitigation strategies.

Iloperidone Generic Drug Development and Quality Control

Pharmaceutical companies developing generic iloperidone formulations must procure (2-Chlorophenyl)(piperidin-4-yl)methanone as a certified impurity reference standard (Iloperidone Impurity 3/50) to comply with ICH Q3A/B guidelines (see Evidence Item 4). Use of non-certified or incorrect analogs would fail ANDA filing requirements and could result in FDA refusal-to-receive letters. The compound's availability under ISO 17034/9001 certification ensures that analytical methods meet regulatory expectations for specificity, accuracy, and reproducibility.

Structure-Activity Relationship (SAR) Studies of Aryl Piperidine Pharmacophores

Medicinal chemists exploring the impact of aryl substitution on target binding should include this compound as a key comparator. The ortho-chloro substituent induces a distinct conformational bias (near-perpendicular ring orientation) and a unique D2 selectivity fingerprint (see Evidence Item 1 and Section 2) that cannot be replicated by meta- or para-substituted analogs. Systematic evaluation of this compound alongside its 3-chloro and 4-chloro isomers provides essential SAR data for patent filings and publication of novel chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chlorophenyl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.